Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: The amino group or the ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate involves its interaction with various molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions with biological molecules. These interactions can inhibit the activity of enzymes or disrupt the function of cellular components, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities.
1,2,3-Triazole: The parent compound of Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential for various chemical modifications make it a versatile compound in research and industrial applications .
Biological Activity
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C7H12N4O2
- Molecular Weight : 184.20 g/mol
- CAS Number : 1490800-81-1
Synthesis
The synthesis of this compound typically involves the reaction of triazole derivatives with appropriate amino acids or their esters. Various methods have been reported for the synthesis of triazole-containing compounds, which can be adapted to produce this specific derivative. For instance, the use of microwave-assisted techniques has shown promise in increasing yields and reducing reaction times .
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. The results suggest a broad-spectrum antimicrobial activity, potentially due to the ability of the triazole ring to interact with microbial enzymes and inhibit their function .
Anticancer Potential
Several studies have explored the anticancer potential of triazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that are comparable to established chemotherapeutic agents . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives may possess neuroprotective properties. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. In preclinical models, it exhibited a reduction in markers of neuronal injury and inflammation .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL across different strains. This indicates its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 15 µM after 48 hours of exposure, suggesting significant anticancer activity that warrants further investigation .
Properties
Molecular Formula |
C6H10N4O2 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-amino-3-(triazol-1-yl)propanoate |
InChI |
InChI=1S/C6H10N4O2/c1-12-6(11)5(7)4-10-3-2-8-9-10/h2-3,5H,4,7H2,1H3 |
InChI Key |
RDXCJTJRUPYHGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1C=CN=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.